molecular formula C19H20BrN5OS B11143406 [5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11143406
M. Wt: 446.4 g/mol
InChI Key: LLYYWDIBYRIPDT-UHFFFAOYSA-N
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Description

1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is a complex organic compound that features a combination of heterocyclic structures, including pyrazole, thiophene, pyridine, and piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the bromothiophene and pyrazole rings, followed by their functionalization and coupling with the piperazine and pyridine moieties.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H20BrN5OS

Molecular Weight

446.4 g/mol

IUPAC Name

[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H20BrN5OS/c20-18-5-4-17(27-18)15-13-16(23-22-15)19(26)25-11-9-24(10-12-25)8-6-14-3-1-2-7-21-14/h1-5,7,13H,6,8-12H2,(H,22,23)

InChI Key

LLYYWDIBYRIPDT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=NNC(=C3)C4=CC=C(S4)Br

Origin of Product

United States

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